molecular formula C16H15FN2O3 B5706773 ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate

ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate

Cat. No. B5706773
M. Wt: 302.30 g/mol
InChI Key: XKWGYSOSZUIBEK-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the benzoate ester family and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of Ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of a specific enzyme called histone deacetylase (HDAC). HDAC is an enzyme that plays a critical role in the regulation of gene expression, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress, which are both implicated in the development of various diseases including cancer, cardiovascular disease, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate in lab experiments is its high potency and specificity. This compound has been shown to have potent anti-tumor activity at low concentrations, making it an attractive candidate for further development as a cancer therapy. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate. One potential direction is to investigate its potential as a combination therapy with other anti-cancer agents. Another direction is to explore its potential as a therapy for other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties for in vivo use.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of cancer and other diseases. Its mechanism of action and physiological effects have been extensively studied, and future research is needed to fully understand its potential as a therapy. The synthesis method for this compound is efficient, and its high potency and specificity make it an attractive candidate for further development as a cancer therapy.

Synthesis Methods

The synthesis of Ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate involves the reaction of ethyl benzoate with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain a pure compound. The yield of this synthesis method is reported to be around 70%, making it an efficient method for the production of this compound.

Scientific Research Applications

Ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

ethyl 2-[(4-fluorophenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-2-22-15(20)13-5-3-4-6-14(13)19-16(21)18-12-9-7-11(17)8-10-12/h3-10H,2H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWGYSOSZUIBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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